molecular formula C11H15ClN4O3 B11758702 (2S)-2-amino-3-[4-(2-azidoethoxy)phenyl]propanoic acid hydrochloride

(2S)-2-amino-3-[4-(2-azidoethoxy)phenyl]propanoic acid hydrochloride

Cat. No.: B11758702
M. Wt: 286.71 g/mol
InChI Key: MBKGXPOLFHKIJE-PPHPATTJSA-N
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Description

(2S)-2-amino-3-[4-(2-azidoethoxy)phenyl]propanoic acid hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound features an azido group, which is known for its reactivity and utility in click chemistry, making it a valuable tool in bioconjugation and molecular labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-[4-(2-azidoethoxy)phenyl]propanoic acid hydrochloride typically involves multiple steps. One common approach starts with the protection of the amino group of L-tyrosine, followed by the introduction of the azidoethoxy group through nucleophilic substitution. The final step involves deprotection and conversion to the hydrochloride salt.

    Protection of the Amino Group: The amino group of L-tyrosine is protected using a suitable protecting group such as a Boc (tert-butoxycarbonyl) group.

    Introduction of Azidoethoxy Group: The protected tyrosine derivative undergoes nucleophilic substitution with 2-azidoethanol in the presence of a base like sodium hydride.

    Deprotection and Conversion to Hydrochloride Salt: The Boc group is removed under acidic conditions, and the resulting free amine is converted to the hydrochloride salt using hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-[4-(2-azidoethoxy)phenyl]propanoic acid hydrochloride can undergo various chemical reactions, including:

    Click Chemistry: The azido group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.

    Reduction: The azido group can be reduced to an amine using reducing agents like triphenylphosphine or catalytic hydrogenation.

    Substitution: The azido group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Click Chemistry: Copper sulfate and sodium ascorbate in a solvent like water or tert-butanol.

    Reduction: Triphenylphosphine in tetrahydrofuran (THF) or catalytic hydrogenation using palladium on carbon.

    Substitution: Various nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Click Chemistry: Formation of 1,2,3-triazoles.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-2-amino-3-[4-(2-azidoethoxy)phenyl]propanoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used in click chemistry for the synthesis of triazole-linked compounds.

    Biology: Employed in bioconjugation techniques to label biomolecules such as proteins and nucleic acids.

    Medicine: Potential use in drug development for targeted delivery and imaging.

    Industry: Utilized in the development of advanced materials and polymers with specific functional properties.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-[4-(2-azidoethoxy)phenyl]propanoic acid hydrochloride depends on its application. In click chemistry, the azido group reacts with alkynes to form stable triazole rings, facilitating the conjugation of different molecules. In biological applications, the azido group can be used to label biomolecules, allowing for their detection and analysis.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-3-[4-(2-azidoethoxy)phenyl]propanoic acid: The free acid form without the hydrochloride salt.

    (2S)-2-amino-3-[4-(2-azidoethoxy)phenyl]propanoic acid methyl ester: The methyl ester derivative.

    (2S)-2-amino-3-[4-(2-azidoethoxy)phenyl]propanoic acid tert-butyl ester: The tert-butyl ester derivative.

Uniqueness

The hydrochloride salt form of (2S)-2-amino-3-[4-(2-azidoethoxy)phenyl]propanoic acid offers enhanced solubility and stability compared to its free acid and ester derivatives. This makes it more suitable for certain applications, particularly in aqueous environments and biological systems.

Properties

Molecular Formula

C11H15ClN4O3

Molecular Weight

286.71 g/mol

IUPAC Name

(2S)-2-amino-3-[4-(2-azidoethoxy)phenyl]propanoic acid;hydrochloride

InChI

InChI=1S/C11H14N4O3.ClH/c12-10(11(16)17)7-8-1-3-9(4-2-8)18-6-5-14-15-13;/h1-4,10H,5-7,12H2,(H,16,17);1H/t10-;/m0./s1

InChI Key

MBKGXPOLFHKIJE-PPHPATTJSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)OCCN=[N+]=[N-].Cl

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)OCCN=[N+]=[N-].Cl

Origin of Product

United States

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